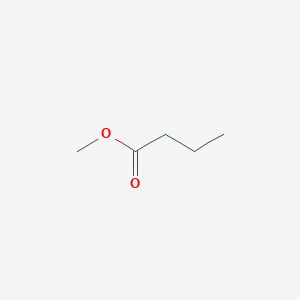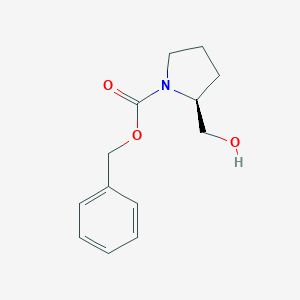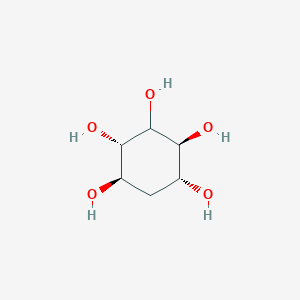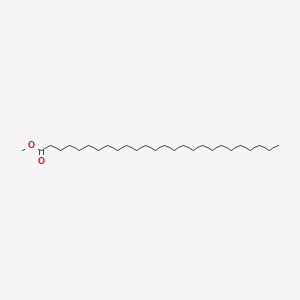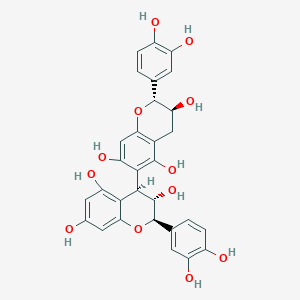
Vasopressin, glu(nhnh2)(4)-lys(8)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vasopressin, glu(nhnh2)(4)-lys(8)- is a complex organic compound with a highly intricate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds through various reactions. One of the key synthetic routes is the Strecker Synthesis, which is used to prepare α-aminonitriles, versatile intermediates for the synthesis of amino acids . The reaction is promoted by acid, and hydrogen cyanide (HCN) must be supplied or generated in situ from cyanide salts . The first step involves the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide to generate the α-aminonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. For example, the Strecker Synthesis involves the use of acids to promote the reaction and cyanide salts to provide the cyanide ion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the Strecker Synthesis produces α-aminonitriles, which can be hydrolyzed to form α-amino acids .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in critical biochemical processes. The exact molecular targets and pathways would depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-methylpentanoic acid: A branched-chain amino acid with a similar structure.
α-aminonitriles: Compounds synthesized via the Strecker Synthesis, which serve as intermediates for amino acid synthesis.
Uniqueness
This compound is unique due to its highly complex structure and the presence of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
127716-66-9 |
|---|---|
Molekularformel |
C46H66N14O12S2 |
Molekulargewicht |
1071.2 g/mol |
IUPAC-Name |
N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H66N14O12S2/c47-17-5-4-9-29(40(66)52-22-37(50)63)54-45(71)35-10-6-18-60(35)46(72)34-24-74-73-23-28(48)39(65)55-31(20-26-11-13-27(61)14-12-26)43(69)56-32(19-25-7-2-1-3-8-25)42(68)53-30(15-16-38(64)59-51)41(67)57-33(21-36(49)62)44(70)58-34/h1-3,7-8,11-14,28-35,61H,4-6,9-10,15-24,47-48,51H2,(H2,49,62)(H2,50,63)(H,52,66)(H,53,68)(H,54,71)(H,55,65)(H,56,69)(H,57,67)(H,58,70)(H,59,64)/t28-,29-,30-,31-,32-,33-,34-,35?/m0/s1 |
InChI-Schlüssel |
ZQJHNBJUEWMFHE-LOJWWCGESA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Isomerische SMILES |
C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Sequenz |
CYFXNCPKG |
Synonyme |
4-glutamic acid-gamma-hydrazide-8-lysine vasopressin lypressin, 4-Glu(NHNH2)(4)- vasopressin, 4-Glu(NHNH2)-8-Lys- vasopressin, Glu(NHNH2)(4)-Lys(8)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


